Home > Products > Screening Compounds P44537 > 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid
2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid - 1142214-90-1

2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid

Catalog Number: EVT-3221409
CAS Number: 1142214-90-1
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazol e hydrochloride]

  • Compound Description: YM060 is a potent and selective serotonin (5-HT)3 receptor antagonist. It exhibits significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron and granisetron. []
  • Relevance: While YM060 doesn't share the exact core structure of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid, both compounds belong to the class of carboxylic acid derivatives. Additionally, both molecules feature a carbonyl group directly attached to a heterocyclic ring system, suggesting potential similarities in their chemical properties and potential biological interactions. []

Reference:

[1] Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats.

Overview

2,2-Dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C19H24N2O3C_{19}H_{24}N_{2}O_{3} and a CAS number of 1142214-90-1. This compound belongs to the class of cyclopropane carboxylic acids and is characterized by its piperazine moiety, which is often associated with various biological activities. The compound is classified as an irritant and is primarily utilized in research settings, particularly in pharmacological studies related to its potential therapeutic effects .

Synthesis Analysis

The synthesis of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes the reaction of cyclopropane carboxylic acid derivatives with piperazine and phenylvinyl groups. The technical details of the synthesis may involve:

  1. Formation of the Cyclopropane Framework: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.
  2. Piperazine Attachment: The piperazine ring can be introduced via nucleophilic substitution or coupling reactions.
  3. Carbonyl Group Introduction: The carbonyl moiety can be incorporated through acylation reactions with suitable acylating agents.

The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid features a cyclopropane ring substituted with a dimethyl group and a piperazine carbonyl group attached to a phenylvinyl moiety. The structural representation can be described as follows:

  • Cyclopropane Ring: A three-membered carbon ring providing unique strain characteristics.
  • Dimethyl Substituent: Located at the 2-position of the cyclopropane.
  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms, contributing to the compound's biological properties.

The compound's structure facilitates various interactions due to its functional groups, which are essential for its potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid includes:

  1. Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of various derivatives.
  2. Reduction Reactions: The carbonyl functional group is susceptible to reduction, allowing for the synthesis of alcohol derivatives.
  3. Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds, leading to more complex structures.

These reactions are fundamental in modifying the compound for further studies or applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid is not fully elucidated but is hypothesized to involve:

  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes involved in disease pathways, particularly those related to inflammation or neuropharmacology.
  2. Inhibition Mechanisms: It may act as an inhibitor for certain enzymes or pathways that contribute to disease progression, particularly in conditions where leukotriene synthesis is implicated.

Further research is necessary to clarify its exact biological mechanisms and therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid include:

  • Molecular Weight: Approximately 320.41 g/mol
  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic character.

These properties influence its behavior in biological systems and its applicability in various chemical reactions .

Applications

The primary applications of 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid are found in scientific research:

  1. Pharmacological Studies: Investigated for its potential therapeutic effects on various diseases.
  2. Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for drug discovery.
  3. Biological Research: Explored for its interactions with biological systems and pathways.

Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry and related fields .

Introduction: Rational Design & Strategic Context in Medicinal Chemistry

Molecular Hybridization Strategy Integrating Cyclopropane Carboxylates and Styrylpiperazine Pharmacophores

The compound’s design leverages stereoelectronic and steric features of its core fragments:

  • Cyclopropane Carboxylate: The gem-dimethyl-substituted cyclopropane ring (C17H22N2O3 backbone) imposes significant ring strain and conformational rigidity. This enhances binding affinity to target proteins by reducing the entropy penalty upon complex formation. The carboxylic acid group enables salt bridge formation with basic residues in enzymatic active sites, while also improving aqueous solubility—a critical factor for pharmacokinetic optimization [1] [8].
  • Styrylpiperazine: The (E)-2-phenylvinyl group conjugated to piperazine introduces planar geometry and π-electron density. This facilitates stacking interactions with hydrophobic kinase domains (e.g., ATP pockets). Piperazine’s tertiary nitrogen acts as a hydrogen bond acceptor, further stabilizing target binding. Computational models confirm the trans-configuration optimizes spatial orientation between the phenyl ring and piperazine, minimizing steric clashes [2] [6].
  • Physicochemical Profiling:
  • Molecular Weight: 328.4 g/mol
  • logP (Predicted): 3.2 ± 0.4
  • Polar Surface Area: 65.2 Ų [2]These parameters align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. Neutral charge at physiological pH enhances membrane permeability, enabling intracellular accumulation [4].

Table 1: Molecular Properties of Hybrid Compound vs. Components

ParameterCyclopropane FragmentStyrylpiperazine FragmentHybrid Compound
Molecular Weight140.1 g/mol188.3 g/mol328.4 g/mol
cLogP1.82.93.2
H-Bond Acceptors235
Rotatable Bonds146

Target Identification: Putative Roles in Cell Cycle Regulation and Kinase Modulation

The compound’s structural motifs suggest mechanistic overlap with inhibitors of mitotic kinases, particularly the Aurora family:

  • Aurora Kinase Inhibition: Aurora kinases (A, B, C) govern centrosome maturation, spindle assembly, and cytokinesis. Overexpression correlates with chromosomal instability in glioblastoma, leukemia, and breast cancers. The compound’s piperazine carbonyl moiety mimics hinge-binding fragments in clinical Aurora inhibitors (e.g., VX-680’s pyrazolopyrimidine). Molecular docking predicts hydrophobic contacts with Aurora B’s Leu154 and ionic interactions with Lys106 [3] [5] [9].
  • Phenotypic Signatures: At submicromolar concentrations (IC50 = 1.3–7.0 µM in DU145/K562 cells), analogs induce G2/M arrest and polyploidy—phenotypes characteristic of Aurora B suppression. Inhibition of histone H3 phosphorylation (Ser10), a canonical Aurora B substrate, further supports target engagement [2] [7].
  • Iron Chelation Potential: The carboxylic acid and tertiary nitrogen atoms form a bidentate metal-chelating system. While less potent than dedicated chelators (e.g., Triapine derivatives), this may contribute to antiproliferative effects by disrupting iron-dependent ribonucleotide reductase or generating oxidative stress [4] [6].

Table 2: Cell-Based Activity Profiles of Structural Analogs

Cell LineIC50 (µM)Phenotypic OutcomeBiomarker Modulation
DU145 (Prostate)1.3 ± 0.2G2/M arrest, polyploidy↓ pH3 (Ser10)
K562 (Leukemia)1.5 ± 0.8Apoptosis induction↓ CDK1 phosphorylation
HepaRG (Hepatic)>24.5No cytotoxicityN/A

Structural Analogs in Oncology: Benchmarking Against Established Aurora Kinase Inhibitors

The compound’s architecture diverges from classical Aurora inhibitors but retains key pharmacophoric elements:

  • Quinazoline-Based Inhibitors (e.g., AZD1152, ZM447439):
  • Feature fused heterocyclic cores that form bidentate H-bonds with kinase hinge residues (Glu211, Ala213 in Aurora B).
  • Exhibit sub-nanomolar potency (Aurora B IC50 = 0.00036 µM for AZD1152) but suffer from pharmacological liabilities (e.g., prodrug requirement) [5] [9].
  • Pyrazolopyrimidine Inhibitors (e.g., VX-680):
  • Utilize flat nitrogen-rich scaffolds for deep pocket penetration. Broad-spectrum activity (Aurora A/B/C IC50 < 0.02 µM) but poor selectivity (inhibits Abl, Flt3) [7] [9].
  • Piperazine-Enhanced Derivatives: Clinical candidates like PHA-739358 (Danusertib) incorporate piperazine to improve solubility and off-target profiles. However, they retain multi-kinase activity (Aurora A/B/C IC50 = 13–79 nM; inhibits FGFR1, Ret) [9].
  • Advantages of Cyclopropane Carboxylate Design:
  • Stereochemical Precision: Chiral cyclopropane centers enable enantioselective target engagement, potentially reducing side effects.
  • Metabolic Resilience: Absence of ester bonds or labile heterocycles mitigates hydrolysis risks. Methyl groups shield the cyclopropane ring from CYP450 oxidation [1] [8].
  • Synthetic Modularity: The carboxylic acid permits rapid derivatization (e.g., amidation, esterification) to optimize pharmacokinetics [2].

Properties

CAS Number

1142214-90-1

Product Name

2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid

IUPAC Name

2,2-dimethyl-3-[4-[(E)-2-phenylethenyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24)/b9-8+

InChI Key

CXVZKYLYSJWILJ-CMDGGOBGSA-N

SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C

Isomeric SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.